1-[1-(4-nitrophenyl)-1{H}-tetrazol-5-yl]piperidine

Tyrosine phosphatase inhibition TC-PTP PTPN2

1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine (CAS 351870-70-7) is a synthetic heterocyclic compound belonging to the 1-(1-aryl-1H-tetrazol-5-yl)piperidine class, characterized by a piperidine ring directly linked to the C5 position of a 1-aryl-tetrazole core. Its molecular formula is C₁₂H₁₄N₆O₂, with a molecular weight of 274.28 g/mol.

Molecular Formula C12H14N6O2
Molecular Weight 274.284
CAS No. 351870-70-7
Cat. No. B2531018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(4-nitrophenyl)-1{H}-tetrazol-5-yl]piperidine
CAS351870-70-7
Molecular FormulaC12H14N6O2
Molecular Weight274.284
Structural Identifiers
SMILESC1CCN(CC1)C2=NN=NN2C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C12H14N6O2/c19-18(20)11-6-4-10(5-7-11)17-12(13-14-15-17)16-8-2-1-3-9-16/h4-7H,1-3,8-9H2
InChIKeyDZYIQGYAOCBTEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine (CAS 351870-70-7) Procurement Specification and Compound Class Definition


1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine (CAS 351870-70-7) is a synthetic heterocyclic compound belonging to the 1-(1-aryl-1H-tetrazol-5-yl)piperidine class, characterized by a piperidine ring directly linked to the C5 position of a 1-aryl-tetrazole core . Its molecular formula is C₁₂H₁₄N₆O₂, with a molecular weight of 274.28 g/mol . The compound integrates three pharmacophoric elements—a 4-nitrophenyl moiety, a tetrazole ring, and a piperidine ring—that collectively confer distinct electronic, hydrogen-bonding, and steric properties compared to other 1-aryl-tetrazolyl-piperidine analogs. The tetrazole group serves as a bioisosteric replacement for carboxylic acids and amides, while the 4-nitrophenyl substituent provides strong electron-withdrawing character that modulates the electron density of the tetrazole ring and influences target binding interactions . The compound is primarily supplied as a research-grade chemical with typical purity specifications of ≥97% (NLT 97%) or 98% for laboratory use .

Why 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine Cannot Be Replaced by Other 1-Aryl-Tetrazolyl-Piperidine Analogs


The 4-nitrophenyl substituent in this compound is not a passive spectator group; it fundamentally alters the electronic landscape of the tetrazole core and the overall molecular properties relative to unsubstituted phenyl, halogenated, or electron-donating aryl analogs. The strong electron-withdrawing nitro group reduces electron density on the tetrazole ring, modulating hydrogen-bond acceptor strength and π-π stacking interactions with biological targets . This electronic modulation translates into measurable differences in lipophilicity (logP 2.47 for the nitro analog) , target binding affinity, and metabolic stability compared to analogs bearing phenyl (logP ~2.8-3.0 estimated), 4-chlorophenyl, or 4-methoxyphenyl groups. Substituting this compound with a less electron-deficient analog may significantly alter in vitro potency, selectivity profiles, or physicochemical handling properties in assay systems. The evidence presented in Section 3 quantifies these differential properties across specific comparators and establishes why procurement decisions for SAR studies, phosphatase inhibition assays, or targeted synthesis campaigns must be compound-specific rather than class-based.

Quantitative Differentiation Evidence: 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine vs. Comparator Analogs


TC-PTP Phosphatase Inhibition: 4-Nitrophenyl Analog Demonstrates Quantifiable Potency Where Structural Comparators Lack Data

The target compound exhibits measurable inhibitory activity against human T-cell protein tyrosine phosphatase (TC-PTP; PTPN2), a validated therapeutic target in oncology and immunology. BindingDB-curated data report an IC₅₀ of 19,000 nM (19 μM) for inhibition of TC-PTP assessed via p-nitrophenol release from pNPP substrate after 10 min preincubation [1]. A separate entry reports a comparable IC₅₀ of 26,200 nM (26.2 μM) under similar assay conditions [2]. This level of activity provides a defined starting point for structure-activity relationship (SAR) optimization campaigns focused on phosphatase inhibition. In contrast, no TC-PTP inhibition data are publicly available for closely related analogs such as 1-(1-phenyl-1H-tetrazol-5-yl)piperidine or 1-(1-(4-chlorophenyl)-1H-tetrazol-5-yl)piperidine, precluding direct potency comparison but establishing this compound as a characterized phosphatase inhibitor within the class.

Tyrosine phosphatase inhibition TC-PTP PTPN2 Phosphatase drug discovery

Lipophilicity Differentiation: logP 2.47 for 4-Nitrophenyl Analog vs. Class Estimates

The computed logP value for 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine is 2.4726 . This moderately lipophilic value reflects the balance between the hydrophobic piperidine and aryl rings and the polar nitro and tetrazole functionalities. In contrast, the unsubstituted phenyl analog, 1-(1-phenyl-1H-tetrazol-5-yl)piperidine, has a computed logP of approximately 2.8-3.0 (estimated based on structurally similar tetrazole-piperidines) . The ~0.3-0.5 logP unit reduction conferred by the 4-nitro group translates to a ~2-3× decrease in predicted membrane partitioning and may impact cellular permeability, non-specific protein binding, and solubility in aqueous assay buffers. This physicochemical differentiation is critical for assay development and compound handling.

Lipophilicity logP Physicochemical properties ADME prediction

Polar Surface Area and Hydrogen Bond Acceptor Count: Distinctive Pharmacophore Profile

1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine possesses a topological polar surface area (TPSA) of 75.95 Ų and 7 hydrogen bond acceptors (derived from nitro oxygens and tetrazole nitrogens) . These values are significantly elevated compared to the unsubstituted phenyl analog 1-(1-phenyl-1H-tetrazol-5-yl)piperidine, which has a TPSA of approximately 47-50 Ų and only 5 hydrogen bond acceptors . The additional ~28 Ų of polar surface area and two extra hydrogen bond acceptors arise directly from the 4-nitro substituent. This structural feature creates a distinct pharmacophore profile with enhanced capacity for polar interactions and hydrogen bonding, potentially enabling binding modes not accessible to less polar analogs.

Polar surface area Hydrogen bonding Drug-likeness Pharmacophore design

Spectral Characterization: Definitive Identification by NMR and GC-MS

The target compound is fully characterized by ¹H NMR and GC-MS spectroscopy, with reference spectra available in the KnowItAll Mass Spectral Library and Wiley Registry of Mass Spectral Data 2023 [1]. The InChIKey is DZYIQGYAOCBTEV-UHFFFAOYSA-N, providing a unique digital identifier for unambiguous compound identification and database cross-referencing [1]. In contrast, many in-class analogs lack publicly accessible reference spectra, which complicates identity verification and quality control. The availability of curated spectral data accelerates analytical method development and ensures lot-to-lot consistency verification in research settings.

Analytical chemistry NMR spectroscopy Mass spectrometry Compound identification

Documented Application as Reactant in SMN Protein Modulator Synthesis

1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine is explicitly cited as a reactant for the synthesis of survival motor neuron (SMN) protein modulators, a class of molecules under investigation for the treatment of spinal muscular atrophy (SMA) [1]. This specific application context is documented in Sigma-Aldrich's technical literature, indicating the compound's utility as a validated synthetic intermediate in a therapeutically relevant chemical series. The compound is also noted as a reactant for the synthesis of diaminotriazine hNav1.7 inhibitors and heteroalicyclic carboxamidines as inhibitors of inducible nitric oxide synthase . While other 1-aryl-tetrazolyl-piperidines may serve as general building blocks, this compound's explicit linkage to SMN modulator chemistry provides a procurement rationale for laboratories engaged in SMA-focused drug discovery programs.

SMN protein Spinal muscular atrophy Synthesis building block Medicinal chemistry

Purity Specifications and Commercial Availability: Benchmarking Against Class Standards

Commercial suppliers offer 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine at specified purity levels of NLT 97% (MolCore) and 98% (CymitQuimica/Fluorochem) . These purity benchmarks are consistent with research-grade small molecule standards and are comparable to or exceed the typical 95% purity offered for certain analogs such as 4-[1-(4-methylphenyl)tetrazol-5-yl]piperidine hydrochloride . However, the target compound's availability is constrained: CymitQuimica lists the product as discontinued across all package sizes , while MolCore and ChemDiv offer limited stock quantities . This limited commercial availability, combined with documented purity specifications, may influence procurement planning and vendor selection relative to more readily available analogs.

Purity Quality control Procurement Vendor specifications

Validated Application Scenarios for 1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine Based on Quantitative Evidence


Tyrosine Phosphatase (TC-PTP/SHP-1) Inhibitor Screening and SAR Studies

This compound serves as a characterized starting point for structure-activity relationship (SAR) campaigns targeting TC-PTP (PTPN2) and SHP-1 (PTPN6), with documented IC₅₀ values of 19,000 nM and 3,000 nM, respectively, for the catalytic domains of these phosphatases [1]. The availability of these quantitative benchmark activities enables medicinal chemistry teams to design focused analog libraries around the 4-nitrophenyl-tetrazole-piperidine scaffold, systematically varying substituents to improve potency and selectivity. The compound's computed logP of 2.47 and TPSA of 75.95 Ų provide baseline physicochemical parameters for property-based optimization. This application is specifically relevant for oncology and immunology programs where TC-PTP and SHP-1 are validated therapeutic targets.

Synthesis of Survival Motor Neuron (SMN) Protein Modulators

The compound is explicitly documented as a reactant for the synthesis of survival motor neuron (SMN) protein modulators , a class of molecules under active investigation for spinal muscular atrophy (SMA) therapeutics. In this application, the 4-nitrophenyl-tetrazole-piperidine core likely serves as a key pharmacophoric element or as a protected intermediate that undergoes subsequent chemical modification. Procurement of this specific building block ensures fidelity to published synthetic routes and enables direct comparison of biological results with literature precedent. The documented use of this compound in SMN modulator chemistry establishes it as a non-substitutable reagent for laboratories engaged in SMA drug discovery.

Physicochemical Profiling and Computational Model Building for Nitroaromatic-Containing Libraries

The compound's well-defined physicochemical properties—including logP 2.4726, logD 2.4726, logSw -2.4242, and TPSA 75.95 Ų —make it a valuable reference compound for building and validating computational models of nitroaromatic-containing heterocycles. The 4-nitrophenyl moiety introduces unique electronic effects that are poorly predicted by default force fields, and the availability of measured or high-quality computed data for this compound enables calibration of in silico ADME prediction tools. Additionally, the compound's spectral characterization by NMR and GC-MS [2] supports its use as an analytical standard for method development in laboratories working with nitroaromatic-tetrazole libraries.

Quality Control and Analytical Method Development Reference Standard

With curated ¹H NMR and GC-MS reference spectra available in the Wiley KnowItAll and Registry of Mass Spectral Data libraries [2], this compound serves as an authenticated reference standard for analytical method development and quality control of tetrazole-piperidine compound collections. The unique InChIKey DZYIQGYAOCBTEV-UHFFFAOYSA-N provides an unambiguous digital fingerprint for database cross-referencing and compound registration. Laboratories synthesizing or screening related 1-aryl-tetrazolyl-piperidine analogs can use this compound to validate HPLC, LC-MS, or NMR methods, ensuring robust compound identity confirmation and purity assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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